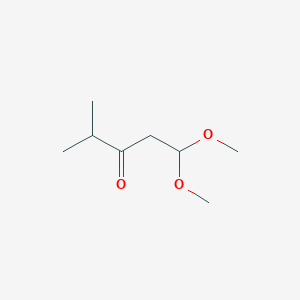

1,1-Dimethoxy-4-methylpentan-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1-dimethoxy-4-methylpentan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-6(2)7(9)5-8(10-3)11-4/h6,8H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDOCHQFVMKVKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,1-Dimethoxy-4-methylpentan-3-one CAS 66480-84-0 properties

The following technical guide details the properties, synthesis, and applications of 1,1-Dimethoxy-4-methylpentan-3-one (CAS 66480-84-0).

The Stabilized Synthon for Isopropyl-Substituted Heterocycles

Executive Summary

In the landscape of organic synthesis, This compound (CAS 66480-84-0) serves as a critical "masked" intermediate. It acts as the stable, storable equivalent of 4-methyl-3-oxopentanal , a reactive

This compound is a strategic building block for the pharmaceutical and agrochemical industries. Its core utility lies in its ability to introduce an isopropyl group adjacent to a heterocyclic ring—a structural motif commonly found in kinase inhibitors, fungicides, and herbicides. By unmasking the aldehyde functionality in situ, researchers can access high-yield condensation reactions with dinucleophiles (e.g., hydrazines, amidines) to generate pyrazoles, pyrimidines, and isoxazoles with precise regiocontrol.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

| Property | Data |

| CAS Number | 66480-84-0 |

| IUPAC Name | This compound |

| Synonyms | 4-Methyl-3-oxopentanal dimethyl acetal; 1,1-Dimethoxy-4-methyl-3-pentanone |

| Molecular Formula | |

| Molecular Weight | 160.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 172–174 °C (lit.)[1] |

| Density | |

| Flash Point | 56 °C (Closed Cup) - Combustible |

| Solubility | Soluble in alcohols, ethers, chloroform; slightly soluble in water |

| Stability | Stable under neutral/basic conditions; hydrolyzes in acid |

Synthetic Pathways & Manufacturing

The industrial synthesis of CAS 66480-84-0 circumvents the isolation of the unstable aldehyde intermediate. It employs a Claisen condensation followed by an immediate acetalization .

The "Formylation" Route

The standard protocol utilizes 3-methyl-2-butanone (Methyl Isopropyl Ketone) as the starting material. The reaction proceeds via the formation of a sodium enolate, which attacks a formate ester (C1 source).

Step-by-Step Mechanism:

-

Enolization: A strong base (Sodium Methoxide, NaOMe) deprotonates the methyl side of 3-methyl-2-butanone. This is regioselective due to steric hindrance on the isopropyl side.

-

Formylation: The enolate attacks Methyl Formate (or Ethyl Formate), yielding the sodium salt of 4-methyl-3-oxopentanal.

-

Acetalization: The crude enolate salt is treated with methanol and an acid catalyst (or Trimethyl Orthoformate) to lock the aldehyde as a dimethyl acetal.

Visualization of Synthesis Workflow

The following diagram illustrates the conversion of raw materials into the stabilized acetal.

Figure 1: Industrial synthesis route via Claisen condensation and in-situ acetalization.

Reactivity & Applications

The primary value of CAS 66480-84-0 is its role as a 1,3-electrophile . Under acidic conditions, the acetal hydrolyzes to reveal the aldehyde, creating a

Heterocycle Synthesis

This compound is indispensable for synthesizing heterocycles substituted with an isopropyl group. The regiochemistry is generally controlled by the difference in reactivity between the aldehyde (generated from acetal) and the ketone.

-

Pyrazoles: Reaction with Hydrazine (

) yields 3(5)-isopropylpyrazole . -

Pyrimidines: Reaction with Guanidine or Amidines yields 2-amino-4-isopropylpyrimidine derivatives.

-

Isoxazoles: Reaction with Hydroxylamine yields 5-isopropylisoxazole (major isomer).

Experimental Protocol: Synthesis of 3-Isopropylpyrazole

A self-validating protocol for converting CAS 66480-84-0 into a pyrazole core.

Reagents:

-

This compound (1.0 eq)

-

Hydrazine Hydrate (1.2 eq)

-

Ethanol (Solvent, 10 volumes)

-

HCl (conc., catalytic amount)

Procedure:

-

Preparation: Dissolve this compound in Ethanol.

-

Activation: Add catalytic HCl (approx. 0.05 eq) and stir at room temperature for 15 minutes. Checkpoint: Monitor by TLC for the disappearance of the acetal spot (hydrolysis to aldehyde).

-

Cyclization: Cool to 0°C. Add Hydrazine Hydrate dropwise over 20 minutes. The reaction is exothermic.

-

Reflux: Heat the mixture to reflux (78°C) for 2 hours.

-

Work-up: Evaporate solvent. Partition residue between Ethyl Acetate and Water.[2][3] Wash organic layer with brine, dry over

, and concentrate. -

Result: 3-Isopropylpyrazole (Solid/Oil).

Reaction Pathway Diagram

Figure 2: Divergent synthesis of heterocyclic cores from the activated acetal.

Safety & Handling (SDS Highlights)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Flammable Liquid | H227 | Combustible liquid. Keep away from heat/sparks/open flames.[4] |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Storage: Store under nitrogen in a cool, dry place. The compound is sensitive to moisture (hydrolysis risk) and acid traces.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12404425, this compound. Retrieved from [Link]

-

Organic Syntheses. Synthesis of Pyrimidines and Pyrazoles from Beta-Keto Acetals. (General methodology reference). Retrieved from [Link]

Sources

The Alchemist's Keystone: A Technical Guide to Gamma-Keto Acetal Building Blocks in Modern Organic Synthesis

<

Foreword: Beyond the Carbonyl, A World of Synthetic Potential

In the intricate tapestry of organic synthesis, the ability to orchestrate the reactivity of functional groups is paramount. For the discerning chemist, the pursuit is not merely of transformation, but of elegant and efficient molecular construction. It is in this spirit that we delve into the world of γ-keto acetals, a class of building blocks that, while seemingly unassuming, unlock a wealth of synthetic possibilities. This guide is intended for the hands-on researcher, the process chemist, and the drug discovery scientist—those who seek to translate theoretical knowledge into tangible, impactful molecules. We will move beyond simple reaction diagrams to explore the underlying principles, the practical nuances, and the strategic applications that elevate γ-keto acetals from mere intermediates to veritable keystones in the architecture of complex organic molecules.

I. The Intrinsic Duality of Gamma-Keto Acetals: A Strategic Overview

At its core, the synthetic utility of a γ-keto acetal lies in its inherent duality. It is a molecule of two minds: a latent 1,4-dicarbonyl system where one carbonyl, the ketone, is free to engage in a plethora of transformations, while the other, a masked aldehyde or ketone, lies dormant as an acetal protecting group. This strategic masking is the key to their power, allowing for a level of selective reactivity that is often difficult to achieve with the parent dicarbonyl compound.

The acetal moiety, typically a cyclic 1,3-dioxolane or 1,3-dioxane, is stable to a wide range of nucleophilic and basic conditions, rendering the protected carbonyl inert to organometallics, hydrides, and enolates.[1][2][3] This stability allows the chemist to perform intricate manipulations at the keto position without fear of unwanted side reactions. Subsequently, the acetal can be readily hydrolyzed under acidic conditions to reveal the second carbonyl, poised for further synthetic elaboration.[4] This "protect-react-deprotect" strategy is a cornerstone of modern organic synthesis, and γ-keto acetals are exemplary tools for its implementation.

II. The Art of Creation: Synthetic Routes to Gamma-Keto Acetals

The efficient construction of the γ-keto acetal framework is the first critical step in harnessing its synthetic potential. A variety of methods have been developed, each with its own advantages and substrate scope.

One of the most direct and widely employed methods is the acid-catalyzed acetalization of a γ-keto aldehyde or γ-diketone . This reaction is typically carried out in the presence of a diol, such as ethylene glycol or 1,3-propanediol, and a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) or a Lewis acid. The formation of a cyclic acetal is entropically favored and the equilibrium can be driven to completion by the removal of water, often through azeotropic distillation with a Dean-Stark apparatus.[5][6]

Another powerful approach involves the regioselective hydration of 3-alkynoates . For instance, gold(III)-catalyzed hydration of 3-alkynoates in aqueous ethanol provides a direct and atom-economical route to γ-keto esters.[7] This method is particularly attractive due to its mild reaction conditions and high yields.[7]

For the synthesis of α-ketoacetals, which can be considered as a subset of this class of compounds, the addition of organometallic reagents (Grignard or organolithium) to Weinreb amides derived from α,α-dimethoxyacetic acids has proven to be a versatile and high-yielding strategy.[8]

A summary of common synthetic approaches is presented below:

| Synthetic Method | Starting Material(s) | Key Reagents | Typical Yields (%) | Reference(s) |

| Acetalization | γ-Keto aldehyde/ketone, Diol | Acid catalyst (e.g., p-TsOH) | 70-95 | [6] |

| Hydration of Alkynoates | 3-Alkynoate | Au(III) catalyst | 80-95 | [7] |

| Addition to Weinreb Amides | α,α-Dimethoxy Weinreb amide, Organometallic reagent | RMgX or RLi | 70-99 | [8] |

III. The Gamma-Keto Acetal in Action: A Gateway to Molecular Complexity

The true value of γ-keto acetals is revealed in their application as versatile synthons for the construction of complex carbocyclic and heterocyclic frameworks, which form the core of many natural products and pharmaceutical agents.[9][10]

A. Synthesis of Substituted Cyclopentenones

A classic and powerful application of γ-keto acetals is in the synthesis of substituted cyclopentenones via intramolecular aldol condensation. Treatment of the γ-keto acetal with acid first hydrolyzes the acetal to reveal the aldehyde, which then undergoes a base- or acid-catalyzed intramolecular aldol reaction with the existing ketone to form the five-membered ring.

Caption: Paal-Knorr synthesis of heterocycles from a γ-keto acetal.

IV. Field-Proven Methodologies: Experimental Protocols

To bridge the gap between theory and practice, the following detailed protocols are provided as a starting point for the synthesis and application of γ-keto acetals.

Protocol 1: Synthesis of a Representative γ-Keto Acetal

Reaction: Acetalization of 5-oxohexanal with ethylene glycol.

Materials:

-

5-oxohexanal (1.0 equiv)

-

Ethylene glycol (1.2 equiv)

-

p-Toluenesulfonic acid monohydrate (0.05 equiv)

-

Toluene (solvent)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-oxohexanal, ethylene glycol, a catalytic amount of p-toluenesulfonic acid monohydrate, and toluene.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. Water will collect in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired γ-keto acetal.

Protocol 2: Deprotection and Cyclization to a Cyclopentenone

Reaction: Acid-catalyzed hydrolysis and intramolecular aldol condensation of the γ-keto acetal from Protocol 1.

Materials:

-

γ-Keto acetal (from Protocol 1)

-

Aqueous solution of a strong acid (e.g., 1 M HCl)

-

Ether or other suitable organic solvent

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the γ-keto acetal in a suitable solvent (e.g., acetone or THF) in a round-bottom flask.

-

Add the aqueous acid solution and stir the mixture at room temperature. Monitor the reaction by TLC for the disappearance of the starting material and the formation of the cyclopentenone product.

-

Once the reaction is complete, neutralize the mixture with saturated aqueous sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ether).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

V. Concluding Remarks and Future Perspectives

Gamma-keto acetals represent a powerful and versatile class of building blocks in the synthetic chemist's arsenal. Their unique ability to mask a reactive carbonyl functionality allows for a level of control and selectivity that is essential for the construction of complex molecular architectures. As the demand for novel pharmaceuticals and functional materials continues to grow, the strategic use of such bifunctional intermediates will undoubtedly play an increasingly important role in the development of innovative and efficient synthetic routes. The future of this field lies in the discovery of even more selective and sustainable methods for their synthesis and in the exploration of their application in novel, cascade reaction sequences, further expanding the boundaries of what is synthetically possible.

VI. References

-

Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis: Targets, Strategies, Methods. Wiley-VCH.

-

Dieter, R. K. (1999). Reaction of acyl chlorides with organometallic reagents: A banquet table of metals for ketone synthesis. Tetrahedron, 55(14), 4177-4236. [Link]

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley.

-

Leah4sci. (2018, March 21). Acetal and Hemiacetal Formation Reaction Mechanism From Aldehydes and Ketones [Video]. YouTube. [Link]

-

Dr. Richard Musgrave. (2017, March 13). Cyclic Acetal / Ketal Formation [Video]. YouTube. [Link]

-

The Organic Chemistry Tutor. (2019, January 8). acetals and ketals as protecting groups [Video]. YouTube. [Link]

-

Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

-

Farmer, S. (2021, December 27). 9.7: Acetals as Protecting Groups. In Chemistry LibreTexts. [Link]

-

KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis. In Organic Chemistry II. [Link]

-

YMER. (2022). A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. YMER, 21(8), 33-45. [Link]

-

Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. [Link]

-

Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5346-5354. [Link]

-

Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved from [Link]

-

Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]

-

IJSDR. (2020). A call to (green) arms: Synthesis of Acetals and cyclic Acetals with and without Solvents - A comparison. IJSDR, 5(10). [Link]

-

Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Retrieved from [Link]

-

Google Patents. (1999). US5917059A - Preparation of cyclic acetals or ketals.

-

Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5346-5354. [Link]

-

Ghorpade, S. G., & Reddy, V. R. (2014). Efficient Synthesis of γ-Keto Esters through Neighboring Carbonyl Group-Assisted Regioselective Hydration of 3-Alkynoates. Organic Letters, 16(16), 4142-4145. [Link]

-

MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 28(15), 5898. [Link]

-

Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

-

Meanwell, N. A. (2021). Geminal Diheteroatomic Motifs: Some Applications of Acetals, Ketals, and Their Sulfur and Nitrogen Homologues in Medicinal Chemistry and Drug Design. Journal of Medicinal Chemistry, 64(15), 10676-10725. [Link]

-

Beilstein Journals. (2022). Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journal of Organic Chemistry, 18, 1248-1265. [Link]

-

Molecules. (2017). Efficient Preparation of α-Ketoacetals. Molecules, 22(12), 2108. [Link]

-

ACS Organic & Inorganic Au. (2022). Natural Product Synthesis: The Endless Quest for Unreachable Perfection. ACS Organic & Inorganic Au, 2(5), 425-436. [Link]

-

MedChemProf. (2021, December 1). Acetals, Hemiacetals, Ketals & Hemiketals - Organic Chemistry Explained! Compound Interest. [Link]

-

Wikipedia. (n.d.). Acetal. Retrieved from [Link]

Sources

- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. US5917059A - Preparation of cyclic acetals or ketals - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Efficient Preparation of α-Ketoacetals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vicinal ketoesters – key intermediates in the total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Masked β-Keto Aldehyde Precursors for Medicinal Chemistry

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategies and methodologies for utilizing masked β-keto aldehyde precursors. We will delve into the inherent challenges of working with unprotected β-keto aldehydes, explore various masking strategies, and provide field-proven insights and detailed protocols for their application in medicinal chemistry.

The Synthetic Challenge: The Duality and Instability of β-Keto Aldehydes

The 1,3-dicarbonyl motif, specifically the β-keto aldehyde, is a cornerstone in synthetic and medicinal chemistry.[1] These compounds are exceptionally versatile intermediates for constructing complex molecular architectures, particularly nitrogen-containing heterocycles that form the core of numerous pharmaceuticals.[1] However, their synthetic utility is often hampered by their inherent instability. The close proximity of two reactive carbonyl groups leads to a number of degradation pathways that can complicate synthesis and purification.

Key stability concerns include:

-

Keto-Enol Tautomerism: β-Keto aldehydes exist in a dynamic equilibrium between their keto and enol forms. While this tautomerism is fundamental to their reactivity, the enol form can be particularly susceptible to unwanted side reactions.[2][3]

-

Self-Condensation: The presence of both an enolizable ketone and an electrophilic aldehyde within the same molecule makes them prone to intermolecular aldol-type condensation reactions, leading to complex mixtures and reduced yields.[2][4]

-

Oxidation: The aldehyde functional group is easily oxidized to a carboxylic acid, a common issue during synthesis, workup, or storage.[2]

-

Retro-Claisen Condensation: Under basic conditions, the crucial carbon-carbon bond between the carbonyls can cleave, leading to the decomposition of the desired scaffold.[2]

These challenges necessitate a strategic approach where the reactive β-keto aldehyde functionality is "masked" or protected, carried through several synthetic steps, and then revealed at the desired moment.

The Solution: Masking Strategies and Precursor Design

A successful masking group for a β-keto aldehyde must be easily installed, stable to a range of reaction conditions, and readily removed with high efficiency.[5] The choice of precursor is dictated by the planned synthetic route and the compatibility of other functional groups in the molecule.

Enol Ethers: The Versatile Precursors

β-Keto enol ethers are among the most effective and widely used masked forms of 1,3-dicarbonyls.[6] They mask one of the carbonyls as an enol ether, which deactivates the system towards many nucleophiles and bases while remaining susceptible to acidic hydrolysis for deprotection.

-

Expertise & Causality: The stability of the enol ether to basic and nucleophilic conditions stems from the electron-donating nature of the alkoxy group, which reduces the electrophilicity of the β-carbon. This makes them ideal for reactions involving Grignard reagents, organolithiums, or hydride reductions at other sites in the molecule.

-

Synthesis: A common and practical route to these precursors is the direct etherification of a cyclic β-diketone.[6] Reagents like P₂O₅/SiO₂ have been shown to be highly efficient for this transformation under solvent-free conditions.[6]

-

Deprotection: The β-keto aldehyde is regenerated via simple hydrolysis with aqueous acid, a reaction that is typically clean and high-yielding.[7]

Acetals: Selective Aldehyde Protection

When the synthetic plan requires the ketone portion of the dicarbonyl to react while the aldehyde remains untouched, acetal protection is the strategy of choice.[5][8]

-

Expertise & Causality: Aldehydes are inherently more reactive towards nucleophiles than ketones due to less steric hindrance and greater partial positive charge on the carbonyl carbon.[9] This reactivity difference allows for the selective protection of the aldehyde as an acetal, typically a cyclic acetal using ethylene glycol, in the presence of a ketone.[5][8]

-

Stability: Acetals are exceptionally stable in neutral to strongly basic environments, making them perfect protecting groups for reactions involving strong bases or nucleophiles that would otherwise attack the aldehyde.[10]

-

Deprotection: Similar to enol ethers, acetals are readily cleaved under aqueous acidic conditions to reveal the parent aldehyde.[7][8] This orthogonality—stable to base, labile to acid—is a cornerstone of modern synthetic strategy.

The overall workflow for employing a masked precursor is a three-stage process that ensures the sensitive dicarbonyl moiety is protected until its reactivity is required.

Comparison of Common Masking Strategies

| Masking Group | Common Protection Conditions | Common Deprotection Conditions | Stability Profile | Key Considerations |

| Enol Ether | R-OH, acid catalyst, or P₂O₅/SiO₂ from a β-diketone.[6] | Mild aqueous acid (e.g., HCl, TFA).[11] | Stable to bases, organometallics, and reducing agents. | Masks the entire 1,3-dicarbonyl system's typical reactivity. |

| Cyclic Acetal | Ethylene glycol, cat. acid (e.g., p-TsOH), azeotropic removal of water.[2] | Aqueous acid (e.g., HCl, NaBArF₄ in water).[11] | Stable to bases, nucleophiles, hydrides, and organometallics.[10] | Selectively protects the more reactive aldehyde functionality. |

| 1,3-Dithiane | 1,3-Propanedithiol, Lewis or Brønsted acid catalyst. | HgCl₂/CaCO₃, IBX, or other oxidative/hydrolytic methods.[11] | Stable to a wide range of non-oxidative conditions. | The sulfur group can be sensitive to certain catalysts. Deprotection can require harsh reagents. |

Field-Proven Applications in Drug Development

The utility of masked β-keto aldehyde precursors is best illustrated through their successful application in the synthesis of complex, biologically active molecules. For instance, functionalized pyrroles, which are key scaffolds in many pharmaceuticals, can be efficiently synthesized in a one-pot, three-component reaction involving an amine, a 1,3-dicarbonyl compound, and a masked aldehyde equivalent like α-bromoacetaldehyde acetal.[12] In this context, the acetal serves as a stable precursor that releases the reactive aldehyde in situ under the catalytic (AlCl₃) conditions, directly forming the desired pyrrole scaffold.[12] This avoids handling the unstable bromoacetaldehyde directly.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, incorporating in-process checks and purification steps to ensure the integrity of the final compound.

Protocol 1: Synthesis of a Masked Precursor (3-Ethoxycyclohex-2-enone)

This protocol describes the conversion of a cyclic β-diketone into its corresponding β-keto enol ether, a versatile masked precursor.[6]

Objective: To synthesize 3-ethoxycyclohex-2-enone from 1,3-cyclohexanedione.

Materials:

-

1,3-Cyclohexanedione

-

Ethanol (absolute)

-

P₂O₅/SiO₂ (or catalytic p-Toluenesulfonic acid with Dean-Stark)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard glassware for organic synthesis

Procedure:

-

Setup: To a round-bottom flask, add 1,3-cyclohexanedione (1.0 eq) and a suitable solvent like toluene if using an acid catalyst with a Dean-Stark trap. For the solvent-free method, add P₂O₅/SiO₂ (follow literature for specific loading).

-

Reagent Addition: Add ethanol (1.2 eq).

-

Reaction: If using the catalytic method, heat the mixture to reflux, azeotropically removing water via the Dean-Stark trap. If using the solvent-free P₂O₅/SiO₂ method, stir or grind the mixture at room temperature.[6]

-

Monitoring (Self-Validation): Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate). The product, being less polar, will have a higher Rf value than the starting diketone. The reaction is complete when the starting material spot is no longer visible.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution (to neutralize the acid catalyst), followed by brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 3-ethoxycyclohex-2-enone.

Protocol 2: Deprotection to Reveal the β-Dicarbonyl

This protocol details the hydrolysis of a masked precursor, such as an acetal or enol ether, to regenerate the parent carbonyl compound(s).[7]

Objective: To hydrolyze a masked precursor to its corresponding β-keto aldehyde.

Materials:

-

Masked β-keto aldehyde precursor (e.g., acetal-protected)

-

Tetrahydrofuran (THF) or Acetone

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolution: Dissolve the masked precursor (1.0 eq) in a suitable solvent like THF or acetone in a round-bottom flask.

-

Acid Addition: Add 1M aqueous HCl (e.g., 2-3 eq). The use of a biphasic system or a water-miscible co-solvent like THF facilitates the reaction.

-

Reaction: Stir the mixture at room temperature.

-

Monitoring (Self-Validation): Monitor the deprotection by TLC. The product, being more polar due to the free carbonyl(s), will have a lower Rf value than the masked starting material. The reaction is complete upon disappearance of the starting material.

-

Workup & Neutralization: Dilute the reaction mixture with ethyl acetate. Carefully wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic (caution: potential for gas evolution). Follow with a brine wash.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The resulting β-keto aldehyde is often used immediately in the next step due to stability concerns. If purification is necessary, it should be done rapidly, for example, by flash column chromatography on silica gel, often using a less acidic grade of silica or one that has been neutralized with triethylamine.

Conclusion and Future Outlook

The use of masked precursors is an indispensable strategy for the reliable and efficient synthesis of molecules containing the β-keto aldehyde moiety. By understanding the inherent instability of the target structure and selecting an appropriate masking group, medicinal chemists can navigate complex synthetic pathways with greater control and higher yields. The continued development of novel, mild, and highly selective protection and deprotection methodologies will further expand the synthetic chemist's toolkit, enabling the construction of next-generation therapeutics built upon this versatile dicarbonyl scaffold.

References

-

Synthesis of a,a-dihaloketones from 1,3-dicarbonyl compounds. - ResearchGate. Available at: [Link]

-

How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound? - LookChem. Available at: [Link]

-

Synthesis of 1,3 and 1,5-dicarbonyl compounds. - Available at: [Link]

-

Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles. - National Institutes of Health (NIH). Available at: [Link]

-

Acetals as Protecting Groups for Aldehydes and Ketones. - Chemistry Steps. Available at: [Link]

-

2.6 Protecting Groups in Synthesis. – Organic Chemistry II - KPU Pressbooks. Available at: [Link]

-

1,3-dicarbonyl compounds synthesis ? - ResearchGate. Available at: [Link]

-

20.11 Protecting Groups of Aldehydes. - Chemistry LibreTexts. Available at: [Link]

-

Beta-Keto Aldehydes: Definition, Formation, and Significance. - Univen FM 99.8 Mhz. Available at: [Link]

-

Enolates - Formation, Stability, and Simple Reactions. - Master Organic Chemistry. Available at: [Link]

-

Application of Aldehyde and Ketone. - Scribd. Available at: [Link]

-

(PDF) An Efficient Conversion of β-Diketones into β-Keto Enol Ethers with P2O5/SiO2 under Solvent-Free Conditions. - ResearchGate. Available at: [Link]

-

Protecting Groups. - Organic Synthesis. Available at: [Link]

-

Synthesis of aldehydes by deprotection or hydrolysis. - Organic Chemistry Portal. Available at: [Link]

-

Reactivity of Aldehydes & Ketones. - Chemistry LibreTexts. Available at: [Link]

-

Hydrolysis of acetals to give aldehydes and ketones. - Master Organic Chemistry. Available at: [Link]

-

Aldehydes And Ketones Important Reactions. - Jack Westin. Available at: [Link]

Sources

- 1. How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound? [lookchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. univenfm.co.za [univenfm.co.za]

- 4. jackwestin.com [jackwestin.com]

- 5. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]

- 12. Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide & SDS: 4-Methyl-3-Oxopentanal Dimethyl Acetal

This technical guide is structured to serve as both a rigorous Safety Data Sheet (SDS) supplement and an applied research manual. It prioritizes the "why" and "how" of handling 4-methyl-3-oxopentanal dimethyl acetal (IUPAC: 1,1-dimethoxy-4-methylpentan-3-one), a critical masked intermediate in organic synthesis.

CAS No: 66480-84-0 | Formula: C₈H₁₆O₃ | Mol. Weight: 160.21 g/mol [1]

Part 1: Chemical Identity & Physicochemical Intelligence[2]

This compound is a

Core Data Matrix

| Property | Specification | Technical Note |

| IUPAC Name | This compound | Often referred to as "protected isobutyryl acetaldehyde." |

| CAS Number | 66480-84-0 | Verified via ECHA/PubChem [1].[1] |

| Appearance | Colorless to pale yellow liquid | Darkening indicates oxidation or acid-catalyzed hydrolysis. |

| Boiling Point | ~185°C (Predicted) | High boiling point due to molecular weight; distill under reduced pressure. |

| Flash Point | ~65–70°C (Est.) | Combustible Liquid (Class IIIA). Handle away from open flames. |

| Solubility | Soluble in MeOH, Et₂O, DCM | Hydrolyzes in water (slowly in neutral, rapid in acidic). |

| LogP | ~0.8–1.2 | Lipophilic; crosses cell membranes easily (relevant for tox). |

Part 2: Hazard Identification & Risk Assessment (GHS)

Unlike standard SDSs which list codes, this section explains the mechanism of the hazard to improve safety compliance in R&D settings.

GHS Classification

The "Silent" Hazard: Acid-Catalyzed Hydrolysis

The primary chemical risk is not the acetal itself, but its instability in acidic moisture.

-

Mechanism: Exposure to atmospheric moisture + trace acid (even CO₂ from air) hydrolyzes the acetal back to 4-methyl-3-oxopentanal and methanol .

-

Toxicology Implication: The free aldehyde is significantly more reactive (sensitizer) and volatile than the acetal.

-

Detection: A shift from a sweet/ethereal odor to a pungent, sharp smell indicates decomposition.

Part 3: Handling, Stability & Self-Validating Protocols

Expertise Insight: In multi-step synthesis, the failure of a reaction involving this compound is often due to "invisible" deprotection prior to use. The following protocol ensures the material is fit for purpose.

Self-Validating Purity Check (The "Proton Test")

Before using this reagent in sensitive catalysis or organometallic steps, run a quick ¹H NMR.

-

Valid Material: Look for a sharp singlet at ~3.4 ppm (6H, methoxy groups) and a triplet/doublet at ~4.5 ppm (1H, acetal methine).

-

Degraded Material: Appearance of an aldehyde proton signal at ~9.6 ppm indicates hydrolysis. Do not use.

Storage & Handling Workflow

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

-

Stabilizers: Commercial samples may contain traces of basic stabilizers (e.g., K₂CO₃) to prevent auto-catalytic hydrolysis.

-

Incompatibility: Strong acids, Lewis acids (TiCl₄, BF₃·OEt₂), and aqueous oxidizers.

Visualization: Stability & Reactivity Logic

The following diagram maps the stability window of the molecule, guiding the researcher on which reagents are safe to use.

Figure 1: Reactivity logic flow. The acetal is stable to base (Green path) but fails under acidic conditions (Red path).

Part 4: Synthesis & Application Context[6][7]

Why use this specific building block?

Researchers use this compound to synthesize complex terpenes, heterocycles (like pyrroles via Paal-Knorr), or statin-like side chains. The isopropyl group (from the "4-methyl" moiety) provides steric bulk, often influencing stereoselectivity in subsequent reductions.

Standard Operating Procedure: Grignard Addition

Objective: Add a phenyl group to the ketone (C3) while preserving the aldehyde (C1).

-

Preparation: Flame-dry a 3-neck round bottom flask. Purge with Argon.

-

Solvent: Dissolve 1.0 eq of 4-methyl-3-oxopentanal dimethyl acetal in anhydrous THF.

-

Note: THF must be peroxide-free; peroxides can oxidize the acetal C-H bond.

-

-

Addition: Cool to 0°C. Add Phenylmagnesium Bromide (PhMgBr, 1.1 eq) dropwise.

-

Observation: The solution may turn slightly yellow/turbid.

-

-

Monitoring: TLC (Hexane:EtOAc 8:2). The starting material (Rf ~0.6) should disappear.

-

Quench (Critical Step):

-

Correct: Quench with Saturated NH₄Cl (mildly acidic, pH ~5-6). This preserves the acetal.[4]

-

Incorrect: Quench with 1M HCl. This will deprotect the aldehyde immediately, potentially causing cyclization or polymerization.

-

-

Extraction: Extract with Ethyl Acetate. Dry over Na₂SO₄ (not MgSO₄, which can be slightly acidic).

Part 5: Emergency Response Protocols

| Scenario | Immediate Action | Technical Rationale |

| Skin Contact | Wash with soap and water for 15 min. | Lipophilic nature requires soap for removal; water alone is ineffective. |

| Eye Contact | Rinse cautiously with water for 15 min.[5] Remove contacts. | Acetal hydrolysis in the eye produces methanol and aldehyde, increasing irritation. |

| Spill (Small) | Absorb with vermiculite or sand. | Do not use sawdust (combustible). |

| Fire | Use CO₂, dry chemical, or alcohol-resistant foam. | Water jet may spread the burning liquid (density < 1.0). |

References

-

PubChem. (2025).[1][3][6] this compound (Compound).[1] National Library of Medicine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2025).[1][3][7] Registration Dossier: this compound. Retrieved from [Link]

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for acetal stability/deprotection mechanisms).

Sources

- 1. This compound | C8H16O3 | CID 12404425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 1-Methoxy-4-methylpentan-3-one | C7H14O2 | CID 54593809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. fishersci.com [fishersci.com]

- 6. 4-Methyl-3-oxopentanal | C6H10O2 | CID 14786268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4,4-Dimethyl-3-oxopentanal | C7H12O2 | CID 90108 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing polymerization of 4-methyl-3-oxopentanal during hydrolysis

Technical Support Center: Stabilization of -Keto Aldehydes

Topic: Preventing Polymerization of 4-Methyl-3-Oxopentanal During Hydrolysis Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist, Process Chemistry Div.[1]

Executive Summary: The Thermodynamic Trap

You are encountering stability issues with 4-methyl-3-oxopentanal (CAS: 25044-03-5).[1] This is not a "handling error" but a fundamental thermodynamic challenge. As a

The instability arises because the C2-methylene protons are highly acidic (

The Solution: You cannot "stop" the reactivity, but you can kinetically outrun it. The protocol below shifts from a homogeneous hydrolysis to a biphasic "extract-as-you-make" system , effectively sequestering the unstable monomer from the acid catalyst immediately upon formation.

Mechanism of Failure: Why It Polymerizes

To solve the problem, we must visualize the enemy. The diagram below illustrates the competing pathways. In a standard homogeneous hydrolysis, Path B (Polymerization) often dominates Path A (Isolation) because the product remains in contact with the acid catalyst.

Figure 1: Reaction pathway analysis showing the competition between successful isolation (Green) and self-condensation/polymerization (Red).

Critical Process Parameters (CPP)

Failure to control these three variables is the primary cause of low yields.

| Parameter | Critical Limit | Scientific Rationale |

| Temperature | < 5°C | Aldol condensation rates increase exponentially with temperature.[1] Hydrolysis is feasible at 0°C; polymerization is suppressed.[1] |

| pH / Acid Type | pH 1.0 - 2.0 | Use organic acids (Oxalic, Formic) or dilute mineral acids.[1] Avoid strong mineral acids (conc. HCl) which catalyze cationic polymerization.[1] |

| Concentration | < 0.5 M | Polymerization is second-order with respect to concentration ( |

Troubleshooting Guide (Q&A)

Q1: The reaction mixture turned into a yellow/orange viscous oil. Can I save it?

-

Diagnosis: You have generated the aldol oligomer. The yellow color comes from the conjugation of

-unsaturated ketones formed by dehydration of the aldol adduct. -

Action: This is irreversible. Do not attempt distillation (it will solidify).[1] Discard and restart using the Biphasic Protocol (Section 5).

Q2: My hydrolysis is incomplete after 4 hours at 0°C.

-

Diagnosis: The activation energy for hydrolysis is not being met, or the biphasic mixing is poor.

-

Action:

-

Increase agitation speed (RPM) to maximize surface area between the aqueous acid and the organic acetal.

-

Do not raise the temperature. Instead, add a phase transfer catalyst (e.g., TBAB, 1 mol%) to assist the acid contact without solubilizing the product in water.

-

Q3: The product degrades during rotary evaporation.

-

Diagnosis: "Concentration effect."[1] As solvent is removed, trace acid concentrates, and the aldehyde concentration spikes, triggering polymerization in the flask.

-

Action:

-

Wash the organic layer with saturated

before concentration to ensure pH is neutral (pH 6-7).ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -

Do not concentrate to dryness.[1] Leave the product as a 10-20% solution in solvent (e.g., DCM or MTBE) and use it directly in the next step.

-

Validated Protocol: Biphasic Hydrolysis

Standard Operating Procedure (SOP-8821-V2)

This method utilizes the partition coefficient to protect the product. The acetal (precursor) hydrolyzes in the aqueous phase, and the resulting lipophilic aldehyde immediately partitions into the organic phase, isolating it from the acid catalyst.

Reagents

-

Precursor: 4-methyl-3-oxopentanal dimethyl acetal[1]

-

Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)[1]

-

Acid: 5% Aqueous Oxalic Acid (preferred) or 1N HCl

-

Quench: Saturated Aqueous

Step-by-Step Workflow

-

Preparation: Dissolve the acetal (1.0 equiv) in DCM (10 volumes relative to mass). Cool to 0°C in an ice bath.

-

Acid Addition: Add 5% Oxalic Acid (1.5 equiv) vigorously. High stir rate is mandatory.

-

Reaction: Monitor by TLC (Time: ~30-60 mins).

-

Note: Do not wait for 100% conversion if impurities start appearing.[1] Stop at 95% conversion.

-

-

Separation (Critical):

-

Drying: Dry over

(avoid acidic drying agents like silica). -

Storage: Filter and store as a solution at -20°C. Do not concentrate to dryness.

Workflow Visualization

Figure 2: The "Golden Batch" workflow emphasizing the critical neutralization step before storage.

References

-

Claisen Condens

-Keto Aldehyde Formation. Univen FM. (General principles of enolate stability and hydrolysis). -

Dimethyl Acetals: Protection and Hydrolysis. Organic Chemistry Portal. (Conditions for acid-catalyzed hydrolysis of acetals).

-

Synthesis of

-keto Carboxylic Acids and Esters. Organic Chemistry Portal. (Context on handling sensitive -

Handling of Unstable Aldehydes. Google Patents US3849498A.[1] (Methods for preventing polymerization of unsaturated aldehydes).[2]

-

PubChem Compound Summary: 4-methyl-3-oxopentanal. National Library of Medicine.[1] (Physical properties and identifiers).

Stability of gamma-keto acetals under basic reaction conditions

Technical Support Center: Stability of -Keto Acetals

Topic: Stability and Troubleshooting of

Executive Summary & Core Directive

The Golden Rule of Orthogonality:

In organic synthesis, acetals are designed to be base-stable and acid-labile . Under standard basic conditions (e.g., NaOH, KOH, LDA, NaH, Grignard reagents), a

However, "stability" is often context-dependent. Users frequently report "decomposition" which is actually the result of transacetalization , enolate-driven side reactions , or improper workup protocols that inadvertently trigger acid-catalyzed hydrolysis.

This guide provides the diagnostic logic to distinguish between true instability and experimental artifacts.

Diagnostic Decision Tree (Troubleshooting)

Before altering your synthesis, use this workflow to identify the root cause of the observed instability.

Figure 1: Diagnostic flowchart for identifying the mode of failure in basic acetal reactions.

Technical Deep Dive: Modes of Failure

A. The "Phantom" Instability: Workup-Induced Cyclization

The most common user error is attributing Paal-Knorr furan synthesis to the basic step.

-

The Chemistry: In base, the

-keto acetal exists as a stable enolate. -

The Error: Quenching with strong acid (e.g., 1M HCl) or even unbuffered water can momentarily drop the pH < 4.

-

The Result: The acetal hydrolyzes to a 1,4-dicarbonyl, which rapidly cyclizes to a furan (irreversible).

-

Solution: Use a Buffered Quench (See Protocol A).

B. Transacetalization

-

The Chemistry: Alkoxides are catalysts for acetal exchange.

-

The Error: Reacting a diethyl acetal in Methanol with Sodium Methoxide (NaOMe).

-

The Result: Statistical mixture of dimethyl, diethyl, and ethyl-methyl acetals.

-

Solution: Match the solvent and base alkoxide to the acetal protecting group (e.g., use EtOH/NaOEt for ethyl acetals).

C. Enolate Side Reactions (Intermolecular)

-

The Chemistry: The

-ketone is enolizable. Strong bases (LDA, NaH) generate the enolate at the -

The Risk: If an electrophile is present (even dissolved

or unreacted starting material), the enolate will react. -

Note: Intramolecular aldol condensation (attacking the acetal) is forbidden in base because the acetal carbon is not electrophilic without acid activation.

Data & Stability Profile

Table 1: Stability of

| Reagent Class | Example Reagents | Stability Rating | Primary Risk Factor |

| Alkoxides | NaOMe, KOtBu | High | Transacetalization (if solvent mismatch). |

| Hydrides | NaH, KH | High | Enolate formation (requires quench care). |

| Organometallics | BuLi, Grignards | High | Chelation effects; requires anhydrous conditions. |

| Hydroxides | NaOH, KOH (aq) | Moderate | Hydrolysis only if heat + high concentration are used. |

| Amides | LDA, LiHMDS | High | Deprotonation (Enolization). |

Experimental Protocols

Protocol A: The "Safe Quench" for Enolizable Acetals

Use this protocol to prevent inadvertent furan formation during workup.

-

Cool the Reaction: Bring the reaction mixture to 0 °C.

-

Prepare Buffer: Prepare a saturated solution of Ammonium Chloride (

) or a Phosphate Buffer (pH 7.0). Do not use HCl. -

Quench: Add the buffer dropwise to the reaction.

-

Why?

(mildly acidic, pKa ~9.2) protonates the enolate/alkoxide but is not strong enough to hydrolyze the acetal (requires pH < 4).

-

-

Extraction: Extract immediately with a non-polar solvent (Ether or EtOAc).

-

Wash: Wash organic layer with Saturated

to ensure removal of any trace acid.

Protocol B: Transacetalization Check

Use this to verify if your solvent system is compromising the acetal.

-

Take 10 mg of starting material (

-keto acetal). -

Dissolve in the reaction solvent (e.g., MeOH).

-

Add 1 eq. of the base (e.g., NaOMe).

-

Stir for 30 mins at reaction temperature.

-

Quench: Add solid

, filter, and concentrate. -

Analyze: Run 1H NMR. Look for the appearance of new alkoxy peaks (e.g., Methyl singlet vs. Ethyl triplet/quartet).

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways of a

Figure 2: Mechanistic pathways showing how acidic workup causes false "base instability."

Frequently Asked Questions (FAQs)

Q: Can I use Lewis Acids (like

Q: I see a spot on TLC that stays at the baseline during the reaction but disappears after workup. What is it? A: This is likely the enolate .[1] Enolates are charged salts and highly polar, often sticking to the baseline of silica plates. Upon quenching, they return to the neutral ketone form (moving up the plate). Do not mistake this for decomposition.

Q: Can I perform an aldol condensation on the ketone without affecting the acetal? A: Yes. This is the primary utility of the molecule. You can form the enolate and react it with an aldehyde (intermolecular aldol).[2] The acetal will remain stable provided you avoid acidic conditions and transacetalization.

References

-

Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014).[3] Protection for the Carbonyl Group: Acetals and Ketals.[4][5][6][7] Wiley.

-

Paal-Knorr Furan Synthesis. Organic Chemistry Portal.[8] (Mechanism and conditions for furan formation from 1,4-dicarbonyls).

-

Acetal Formation and Stability. Chemistry LibreTexts. (Detailed mechanistic overview of acetal stability in base vs. acid).

-

Transacetalization Mechanisms. Master Organic Chemistry. (Explanation of alcohol exchange in acetals).

Sources

- 1. Khan Academy [khanacademy.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Acetal Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Acetals as protecting groups [quimicaorganica.org]

- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

Solving low yield issues in heterocycle synthesis with acetal precursors

Introduction: The Double-Edged Sword of Acetal Precursors

Acetal precursors, particularly aminoacetals, are powerful and versatile intermediates in the synthesis of heterocyclic scaffolds. They serve a dual role: masking a reactive aldehyde or ketone functionality and providing a latent electrophile that can be unmasked in situ to trigger intramolecular cyclization. This strategy is central to classic name reactions like the Pomeranz-Fritsch, Pictet-Spengler, and Bischler-Napieralski syntheses, which form the backbone of many pharmaceutical and natural product campaigns[1][2][3].

However, the very reactivity that makes acetals useful also presents a significant challenge. The core of this synthetic approach lies in the acid-catalyzed hydrolysis of the acetal to generate a key intermediate—a resonance-stabilized carboxonium ion—which then participates in the ring-closing event[4][5]. Achieving a high yield requires a delicate balance. The conditions must be forceful enough to promote efficient deprotection and cyclization but gentle enough to prevent the degradation of sensitive starting materials or the desired heterocyclic product[6]. This guide provides a structured approach to troubleshooting and optimizing these critical reactions, transforming low-yield frustrations into successful synthetic outcomes.

Troubleshooting Summary: At-a-Glance Solutions

This table provides a rapid diagnostic tool for common issues encountered during heterocycle synthesis from acetal precursors. For a deeper understanding of the underlying principles, please refer to the detailed FAQs that follow.

| Observed Problem | Probable Cause(s) | Recommended Solution(s) & Rationale |

| Low or No Conversion of Acetal Starting Material | 1. Insufficiently Acidic Conditions: The catalyst is too weak to efficiently protonate the acetal oxygen, which is the first step in hydrolysis[7][8]. 2. Acetal is Too Stable: Electron-withdrawing groups near the acetal or sterically hindered structures can slow the formation of the required carboxonium ion intermediate[4]. 3. Anhydrous Conditions: Trace amounts of water are often necessary for hydrolysis to proceed, as water acts as the nucleophile to break the C-O bond[7]. | 1. Increase Catalyst Strength/Concentration: Switch from a weak acid (e.g., NH₄Cl) to a stronger one (e.g., TFA, HCl). For robust substrates, consider dehydrating Lewis acids like POCl₃ or P₂O₅[3][9]. 2. Increase Temperature: Providing more thermal energy can help overcome the activation barrier for hydrolysis. 3. Introduce a Stoichiometric Amount of Water: If using a non-aqueous solvent system with a Lewis acid, adding a controlled amount of water can facilitate deprotection without quenching the catalyst. |

| Starting Material Consumed, but Target Heterocycle Yield is Low | 1. Decomposition of Product: The target heterocycle may be unstable to the strong acidic conditions or high temperatures required for cyclization[6]. 2. Formation of Side Products: Competing reaction pathways, such as polymerization of the intermediate aldehyde or a retro-Ritter reaction, can consume the intermediate[3]. 3. Incomplete Cyclization: The deprotection occurs, but the subsequent intramolecular electrophilic aromatic substitution is slow or unfavorable. | 1. Use Milder Conditions: Employ a lower temperature or a milder acid catalyst (e.g., BF₃·OEt₂, silica-supported acids)[10][11]. Monitor the reaction by TLC/LC-MS to find the point of maximum product formation before degradation begins. 2. Run at Higher Dilution: Lowering the concentration of reactants can disfavor intermolecular side reactions like polymerization. 3. Use a More Activating Arene: Ensure the aromatic ring is sufficiently electron-rich to participate in the cyclization. Electron-donating groups are often crucial for success in Pictet-Spengler type reactions[12]. |

| Multiple Unidentified Spots on TLC/LC-MS | 1. Incomplete Acetal Formation: The starting acetal precursor itself may be impure, containing residual aldehyde and alcohol. 2. Complex Degradation Pathways: A combination of starting material, intermediate, and product decomposition is occurring. 3. Emulsion During Workup: Polar, basic nitrogen heterocycles can form stable emulsions during aqueous extraction, trapping product and impurities between layers[13]. | 1. Purify Starting Material: Re-purify the acetal precursor by distillation or chromatography before use. 2. Systematic Optimization: Return to basics. Run a matrix of small-scale reactions varying catalyst, temperature, and time to identify cleaner conditions[6]. 3. Improve Workup: To break emulsions, add brine (saturated NaCl solution) or filter the mixture through a pad of Celite[13]. Basify the aqueous layer carefully to pH > 10 to ensure the heterocyclic amine is in its freebase form for extraction. |

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish and the acetal starting material is never fully consumed. Why is the deprotection failing?

A1: This is a classic activation energy problem, rooted in the mechanism of acetal hydrolysis. The reaction is initiated by protonation of one of the acetal oxygens, which turns the corresponding alcohol into a good leaving group. The departure of this alcohol forms a resonance-stabilized oxocarbenium ion, which is the key electrophilic intermediate. If this process is slow, it's typically due to two factors:

-

Catalyst Potency: The acid catalyst must be strong enough to protonate the acetal oxygen effectively. The stability of acetals in neutral or basic media is well-documented[10][11]. If you are using a very mild acid, it may not be sufficient. For challenging substrates, strong Brønsted acids (like HCl, H₂SO₄, TFA) or powerful Lewis acids (like POCl₃, P₂O₅, SnCl₄) are often required to drive the reaction[3][9].

-

Acetal Stability: The stability of the oxocarbenium ion intermediate is the rate-determining factor[4][5]. If the original carbonyl compound was an electron-deficient aldehyde or a sterically hindered ketone, the resulting intermediate will be less stable and harder to form. For example, acetals derived from formaldehyde are notoriously stable and difficult to hydrolyze because they would form a highly unstable primary carbocation[4].

Troubleshooting Steps:

-

Switch to a Stronger Acid: If using a mild catalyst, incrementally move to a stronger one. For example, if PPTS is failing, try TFA. If TFA is failing, consider using POCl₃ in a refluxing aprotic solvent for a Bischler-Napieralski type reaction[3].

-

Increase the Reaction Temperature: Heating the reaction provides the necessary energy to overcome the activation barrier. Reactions that are slow at room temperature often proceed smoothly at 80-100 °C.

-

Ensure Water is Present (If Appropriate): In many systems (especially with Brønsted acids), water is the ultimate nucleophile that hydrolyzes the intermediate. While anhydrous conditions are needed to form an acetal, a catalytic or stoichiometric amount of water is necessary for its hydrolysis[7].

Q2: The reaction generates a complex mixture, and my desired heterocycle is only a minor product. What are the most common side reactions?

A2: When the desired intramolecular cyclization is slow, several competing pathways can dominate, leading to a complex mixture.

-

Intermolecular Polymerization: Once the acetal is deprotected to reveal the aldehyde, this aldehyde can react with another molecule of the starting amine or the cyclization intermediate, leading to oligomers or intractable polymer tars. This is especially common in concentrated reaction mixtures.

-

Retro-Ritter Reaction (for Amide Precursors): In reactions like the Bischler-Napieralski, which start from β-arylethylamides, the nitrilium ion intermediate can fragment. This is particularly problematic if it leads to a stable conjugated system, such as a styrene derivative. This side reaction is strong evidence for the presence of the nitrilium salt intermediate[3].

-

Oxidation/Decomposition: Many heterocyclic products, especially electron-rich indoles and isoquinolines, can be sensitive to strong, hot acidic conditions and may decompose over long reaction times.

Troubleshooting Steps:

-

Employ Higher Dilution: Running the reaction at a lower concentration (e.g., 0.05 M instead of 0.5 M) can significantly suppress intermolecular side reactions.

-

Re-evaluate the Substrate: For Pictet-Spengler and Bischler-Napieralski reactions, the aromatic ring must be sufficiently nucleophilic. If the ring has electron-withdrawing groups, the intramolecular cyclization will be slow, allowing side reactions to take over. Activating groups (alkoxy, alkyl) are often essential for high yields[3][12].

-

Use a Nitrile Solvent: To suppress the retro-Ritter reaction, using the corresponding nitrile as the solvent can shift the equilibrium away from fragmentation[3].

Q3: How do I choose the correct acid catalyst? Should I use a Brønsted or a Lewis acid?

A3: The choice of catalyst is critical and depends on the specific transformation and substrate stability.

-

Brønsted Acids (e.g., HCl, H₂SO₄, TFA): These are the classic catalysts, particularly for the Pomeranz-Fritsch and Pictet-Spengler reactions[1][2]. They work by direct protonation. TFA is often a good starting point as it is a strong acid but also a good solvent, and it can be easily removed under vacuum.

-

Lewis Acids/Dehydrating Agents (e.g., POCl₃, P₂O₅, BF₃·OEt₂): These are commonly used in the Bischler-Napieralski reaction[3][9]. They function by coordinating to the carbonyl oxygen of the amide precursor, making it a better leaving group to facilitate the formation of the highly electrophilic nitrilium ion. POCl₃ and P₂O₅ are extremely powerful and are suitable for less-activated aromatic systems but can also promote charring and decomposition with sensitive substrates. BF₃·OEt₂ is a milder Lewis acid that can be effective in many cases[12].

-

Heterogeneous Catalysts (e.g., Silica Sulfuric Acid, Al-MCM-41): These solid-supported acids offer the significant advantage of easy removal by simple filtration, simplifying the workup procedure[10][14]. They can provide a milder alternative to strong soluble acids, sometimes preventing product degradation.

General Strategy: Start with milder, more common conditions (e.g., TFA in CH₂Cl₂ or HCl in MeOH) and only move to more forcing reagents (e.g., refluxing POCl₃) if the reaction fails to proceed.

Q4: The workup is messy, and I struggle to isolate my product. How can I improve my purification strategy?

A4: The basic nitrogen atom present in most target heterocycles (isoquinolines, β-carbolines) is the primary cause of purification difficulties.

-

Acidic Workup: During the workup, your product is protonated and will remain in the aqueous layer upon extraction with an organic solvent. Do not discard the aqueous layer! To recover your product, you must basify the aqueous layer with a strong base (e.g., 2-6M NaOH or K₂CO₃) to a pH of 10-12. This deprotonates the nitrogen, rendering the heterocycle neutral and extractable into an organic solvent like dichloromethane, ethyl acetate, or chloroform.

-

Dealing with Emulsions: The combination of a basic organic molecule and a salt-laden aqueous layer is a perfect recipe for emulsions. To combat this, add a saturated solution of NaCl (brine) to the aqueous layer. This increases the polarity of the aqueous phase and helps to break up the emulsion[13]. If the emulsion persists, filtering the entire mixture through a pad of Celite® or glass wool can be very effective[13].

-

Chromatography of Basic Compounds: Basic nitrogen heterocycles are notorious for streaking on silica gel due to strong acidic sites on the silica surface. To prevent this, add a small amount of a volatile base, such as triethylamine (~1%) or ammonium hydroxide (~0.5%), to your chromatography eluent. This neutralizes the acidic sites and leads to much sharper, well-defined spots and peaks.

Troubleshooting Workflow: A Logic-Based Approach

This workflow provides a systematic path to diagnosing and solving low-yield issues.

Caption: A decision-tree workflow for troubleshooting low yields.

Representative Protocol: Pictet-Spengler Synthesis of a Tetrahydro-β-carboline

This protocol details the synthesis of 1-methyl-1,2,3,4-tetrahydro-β-carboline from tryptamine and aminoacetaldehyde dimethyl acetal, a common reaction prone to yield issues if not properly controlled.

Step 1: In Situ Formation of the Iminium Ion (Deprotection)

-

To a stirred solution of tryptamine (1.0 eq) in dichloromethane (DCM, 0.1 M), add aminoacetaldehyde dimethyl acetal (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA, 2.0 eq) dropwise over 5 minutes. Causality: Slow addition of a strong acid at a low temperature controls the exothermic reaction and prevents the degradation of the acid-sensitive indole ring of tryptamine.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the consumption of tryptamine by TLC. Expertise: The goal is complete formation of the intermediate iminium ion. The reaction is typically complete when the tryptamine spot disappears.

Step 2: Intramolecular Cyclization

-

Once the iminium ion formation is complete, gently heat the reaction mixture to reflux (approx. 40 °C for DCM).

-

Maintain reflux for 4-16 hours. Monitor the formation of the product by TLC or LC-MS. Trustworthiness: The reaction should be monitored to avoid prolonged heating, which can lead to product degradation. The optimal time should be determined empirically.

Step 3: Workup and Purification

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a saturated solution of sodium bicarbonate (NaHCO₃).

-

Carefully add 2M NaOH solution until the aqueous layer is strongly basic (pH > 11). Causality: This step is critical. It quenches the TFA and deprotonates the product, making it soluble in the organic layer.

-

Extract the aqueous layer with DCM (3x). If an emulsion forms, add brine to the aqueous layer.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an eluent of DCM/Methanol with 1% triethylamine. Causality: The addition of triethylamine to the eluent is essential to prevent the basic product from streaking on the acidic silica gel, ensuring efficient purification[13].

References

-

Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization - PMC . (n.d.). National Center for Biotechnology Information. [Link]

-

Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC . (2017). National Center for Biotechnology Information. [Link]

-

Why do anhydrous acids bring out the formation of acetals whereas aqueous acids bring out hydrolysis the same? . (2015). Quora. [Link]

-

Acetal synthesis by acetalization or ring closure . (n.d.). Organic Chemistry Portal. [Link]

-

Heterocyclic Compounds . (n.d.). Michigan State University Chemistry. [Link]

-

Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self- Assembled Supramolecular “Nanozyme” . (n.d.). U.S. Department of Energy - Office of Scientific and Technical Information. [Link]

-

Hydrates, Hemiacetals, and Acetals . (2010). Master Organic Chemistry. [Link]

-

A Heterogeneous Acid‐Base Organocatalyst For Cascade Deacetalisation‐Knoevenagel Condensations - PMC . (n.d.). National Center for Biotechnology Information. [Link]

-

How to make acetal and hemiacetal stable on acidic medium? . (2021). ResearchGate. [Link]

-

Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC . (n.d.). National Center for Biotechnology Information. [Link]

-

Acid-Catalyzed Synthesis and Deprotection of Dimethyl Acetals in a Miniaturized Electroosmotic Flow Reactor. | Request PDF . (2005). ResearchGate. [Link]

-

Appendix 6: Protecting groups . (n.d.). Oxford Learning Link. [Link]

-

Bischler–Napieralski reaction - Wikipedia . (n.d.). Wikipedia. [Link]

-

Protecting group - Wikipedia . (n.d.). Wikipedia. [Link]

-

Stability of acetals and hemi-acetals in acid and base. - YouTube . (2019). YouTube. [Link]

-

Exploring Enantioselective Pictet-Spengler Reactions . (n.d.). Thieme Chemistry. [Link]

-

Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme' . (2009). UNT Digital Library. [Link]

-

Pictet–Spengler reaction - Wikipedia . (n.d.). Wikipedia. [Link]

-

Pomeranz–Fritsch reaction - Wikipedia . (n.d.). Wikipedia. [Link]

-

Consecutive Four-Component Coupling-Addition Aza-Anellation Pictet–Spengler Synthesis of Tetrahydro-β-Carbolines: An Optimized Michael Addition and Computational Study on the Aza-Anellation Step . (n.d.). MDPI. [Link]

-

Well-established mechanism of the hydrolysis of acetals and ketals... . (n.d.). ResearchGate. [Link]

-

Pomeranz–Fritsch reaction | Request PDF . (n.d.). ResearchGate. [Link]

-

Pictet-Spengler Reaction . (2021). J&K Scientific LLC. [Link]

-

Bischler-Napieralski Reaction . (n.d.). Organic Chemistry Portal. [Link]

-

Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters by Michael I. Page . (n.d.). University of Glasgow. [Link]

-

KINETICS OF THE ACID-CATALYZED HYDROLYSIS OF ACETAL IN WATER—ACETONE SOLVENTS AT 15, 25, AND 35° . (n.d.). ACS Publications. [Link]

-

Pomeranz-Fritsch Isoquinoline Synthesis . (n.d.). SynArchive. [Link]

-

17.8: Acetals as Protecting Groups . (2019). Chemistry LibreTexts. [Link]

-

Acetals as Protecting Groups for Aldehydes and Ketones . (n.d.). Chemistry Steps. [Link]

-

Formation and Reactions of Acetals . (n.d.). Chemistry Steps. [Link]

-

Synthesis of Heterocycles Based on Ketene N, S-Acetals | Request PDF . (2018). ResearchGate. [Link]

-

The asymmetric Bischler-Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines . (n.d.). RSC Publishing. [Link]

-

Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines | Request PDF . (2017). ResearchGate. [Link]

-

Nitroketene N,S-acetals: synergistic building blocks for the synthesis of heterocycles - PMC . (2019). National Center for Biotechnology Information. [Link]

-

Modern Strategies for Heterocycle Synthesis - PMC . (n.d.). National Center for Biotechnology Information. [Link]

Sources

- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 2. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 3. Bischler-Napieralski Reaction [organic-chemistry.org]

- 4. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. quora.com [quora.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 10. osti.gov [osti.gov]

- 11. Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme' - UNT Digital Library [digital.library.unt.edu]

- 12. jk-sci.com [jk-sci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

Validation & Comparative

H-NMR Characterization Guide: 1,1-Dimethoxy-4-methylpentan-3-one vs. Aldehyde Precursors

Executive Summary

Objective: To provide a definitive spectroscopic protocol for distinguishing the acetal-protected intermediate 1,1-Dimethoxy-4-methylpentan-3-one (Target) from its reactive aldehyde precursor/hydrolysis product, 4-methyl-3-oxopentanal .

Core Distinction: The primary validation metric is the disappearance of the highly deshielded formyl proton (

Critical Advisory: Acetals are acid-labile. Standard deuterated chloroform (

Structural Analysis & Theoretical Shift Logic

To interpret the spectrum accurately, we must map the proton environments to the molecular structure.

Target Molecule: this compound (

Proton Environment Map

| Position | Group | Multiplicity | Exp.[1] Shift ( | Diagnostic Logic |

| H1 | Acetal Methine ( | Triplet ( | 4.45 – 4.80 | The most critical signal. Deshielded by two oxygen atoms. Splits into a triplet due to the adjacent |

| H2 | Doublet ( | 2.60 – 2.85 | Deshielded by the adjacent ketone (anisotropic effect) and acetal. Appears as a doublet (coupling to H1). | |

| H3 | Methoxy Groups ( | Singlet (6H) | 3.30 – 3.40 | Intense singlet integrating to 6 protons. Confirms the presence of the protecting group. |

| H4 | Isopropyl Methine ( | Septet ( | 2.50 – 2.70 | Classic isopropyl pattern. May overlap with H2 depending on solvent resolution. |

| H5 | Isopropyl Methyls ( | Doublet (6H, | 1.05 – 1.15 | Standard alkyl doublet. |

The "Ghost" Signal: Aldehyde Contamination

If the reaction is incomplete or hydrolysis occurs, you will observe 4-methyl-3-oxopentanal :

-

Signal of Concern:

9.5 – 9.8 ppm (Triplet or broad singlet). -

Mechanism: Loss of methanol establishes the

bond, pushing the proton far downfield due to diamagnetic anisotropy and inductive withdrawal.

Experimental Protocol: The "Neutral Solvent" Method

As a Senior Application Scientist, I cannot overstate this: Do not run acetals in untreated

Reagents & Materials[2][3][4][5][6]

-

Solvent:

(99.8% D) or -

Neutralizer: Anhydrous Potassium Carbonate (

) or Basic Alumina. -

Internal Standard: TMS (0.00 ppm).

Step-by-Step Workflow

-

Solvent Pre-treatment (Crucial):

-

Option A (Filtration): Pass 1 mL of

through a short pipette column of basic alumina directly into a clean vial. -

Option B (Direct Additive): Add ~10 mg of anhydrous

directly to the NMR tube containing the

-

-

Sample Preparation:

-

Dissolve 10–15 mg of the crude oil/product in 0.6 mL of the neutralized solvent.

-

Note: If using

in the tube, ensure the solid stays at the bottom; do not suspend it in the active coil region (shim issues).

-

-

Acquisition:

-

Standard proton pulse sequence (e.g., zg30).

-

Scans: 16 (sufficient for 10 mg sample).

-

Spectral Width: -2 to 14 ppm (ensure capture of any aldehyde/acid protons).

-

Comparative Analysis & Decision Logic

The following diagram illustrates the logical flow for characterizing the product and troubleshooting common failure modes.

Figure 1: Decision logic for validating acetal formation versus aldehyde hydrolysis.

Data Interpretation Table

| Feature | This compound (Product) | 4-methyl-3-oxopentanal (Impurity) |

| Diagnostic H | ||

| Methoxy H | Absent | |

| Alpha-CH2 | ||

| Stability | Stable in basic/neutral media | Stable in acid; oxidizes to acid in air |

Troubleshooting & Impurity Profiling

Scenario A: Mixed Spectrum (Both 4.6 ppm and 9.7 ppm signals visible)

-

Diagnosis: Partial hydrolysis.

-

Root Cause: The sample may have degraded inside the NMR tube if non-neutralized

was used. -

Validation: Re-run the sample in

(Benzene-d6). Benzene is non-acidic. If the aldehyde peak disappears or diminishes significantly compared to the chloroform run, the hydrolysis is an artifact of the analysis method, not the bulk sample.

Scenario B: Signal at 11.0+ ppm

-

Diagnosis: Carboxylic Acid formation.[2]

-

Root Cause: The aldehyde precursor oxidized.[2][3] This indicates your starting material was impure or the hydrolysis product has further degraded.

Scenario C: Missing Methoxy Singlet

-

Diagnosis: Transacetalization or wrong alcohol.

-

Check: Did you use ethanol instead of methanol? If so, look for a quartet (~3.5 ppm) and triplet (~1.2 ppm) integrating for ethyl groups instead of the methyl singlet.

References

-

PubChem. (2025).[4][5] this compound Compound Summary. National Library of Medicine. Available at: [Link]

-

Fulmer, G. R., et al. (2010).[6] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[7][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

Sources

- 1. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 2. researchgate.net [researchgate.net]